
Acide Aminooxy-PEG3
Vue d'ensemble
Description
Aminooxy-PEG3-acid HCl salt is a PEG derivative containing an aminooxy group and a terminal carboxylic acid . The hydrophilic PEG spacer increases solubility in aqueous media . The aminooxy group can be used in bioconjugation .
Synthesis Analysis
The aminooxy group in Aminooxy-PEG3-acid HCl salt reacts with an aldehyde to form an oxime bond . If a reductant is used, it will form a hydroxylamine linkage . The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond .Molecular Structure Analysis
The molecular formula of Aminooxy-PEG3-acid HCl salt is C9H19NO6 . The molecular weight is 237.25 g/mol . The IUPAC name is 3-[2-[2-(2-aminooxyethoxy)ethoxy]ethoxy]propanoic acid .Chemical Reactions Analysis
The aminooxy group in Aminooxy-PEG3-acid HCl salt can be used in bioconjugation . It reacts with an aldehyde to form an oxime bond . If a reductant is used, it will form a hydroxylamine linkage .Physical And Chemical Properties Analysis
The molecular weight of Aminooxy-PEG3-acid HCl salt is 237.25 g/mol . The molecular formula is C9H19NO6 . The compound has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 7 . The rotatable bond count is 12 . The topological polar surface area is 100 Ų .Applications De Recherche Scientifique
Pégylation des protéines
“Acide Aminooxy-PEG3” est un type de dérivé de polyéthylène glycol (PEG) {svg_1}. La pégylation, le processus d'attachement covalent de molécules de PEG à une autre molécule, comme un médicament ou une protéine thérapeutique, peut augmenter sa solubilité et sa stabilité, et diminuer l'immunogénicité {svg_2}. Cela rend le médicament ou la protéine plus efficace in vivo et peut conduire à une amélioration des résultats du traitement {svg_3}.
Bioconjugaison
L'Aminooxy-PEG peut être utilisé en bioconjugaison {svg_4}. Il réagit avec un aldéhyde pour former une liaison oxime {svg_5}. Si un réducteur est utilisé, il formera une liaison hydroxylamine {svg_6}. Cela peut être utile pour créer des liaisons stables dans les molécules biologiques.
Administration de médicaments
La nature hydrophile du PEG le rend utile dans les systèmes d'administration de médicaments {svg_7}. En attachant le PEG aux molécules de médicament, la solubilité du médicament peut être augmentée, améliorant potentiellement sa délivrance et son efficacité {svg_8}.
Modification de surface
La flexibilité du PEG permet un traitement de surface ou une bioconjugaison sans encombrement stérique {svg_9}. Cela peut être utile dans diverses applications, telles que la création de surfaces qui résistent à l'adsorption des protéines {svg_10}.
Création d'hydrogels
Les dérivés de PEG peuvent être utilisés pour créer des hydrogels, qui sont des réseaux de chaînes polymères hydrophiles {svg_11}. Ces hydrogels peuvent être utilisés dans une variété d'applications, y compris l'ingénierie tissulaire et l'administration de médicaments {svg_12}.
Liaison en synthèse chimique
L'this compound peut agir comme un lieur en synthèse chimique {svg_13}. Il peut réagir avec les aldéhydes et les cétones pour former des liaisons oxime stables {svg_14}. Ces liaisons peuvent être rompues dans des conditions acides {svg_15}, ce qui en fait un outil utile dans la synthèse de molécules complexes {svg_16}.
Mécanisme D'action
Target of Action
Aminooxy-PEG3-acid, also known as Aminooxy-PEG3-acid HCl salt, is a PEG-based PROTAC linker . PROTACs (Proteolysis-Targeting Chimeras) are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation . The primary targets of Aminooxy-PEG3-acid are the proteins that it is designed to degrade through the ubiquitin-proteasome system .
Mode of Action
Aminooxy-PEG3-acid interacts with its targets by forming a bridge between the target protein and an E3 ubiquitin ligase . This is achieved through the two different ligands connected by the Aminooxy-PEG3-acid linker . One ligand binds to the E3 ubiquitin ligase, and the other binds to the target protein . This brings the target protein close to the E3 ligase, which tags the target protein with ubiquitin . The ubiquitin tag signals for the protein to be degraded by the proteasome .
Biochemical Pathways
The primary biochemical pathway affected by Aminooxy-PEG3-acid is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell . By tagging specific proteins for degradation, Aminooxy-PEG3-acid can influence various cellular processes depending on the function of the target protein .
Pharmacokinetics
Polyethylene glycol (PEG) compounds are known to be non-toxic, non-immunogenic, and hydrophilic . These properties can enhance the solubility and bioavailability of the compounds to which they are attached .
Result of Action
The molecular and cellular effects of Aminooxy-PEG3-acid’s action depend on the specific target protein. By causing the degradation of the target protein, Aminooxy-PEG3-acid can influence the cellular processes in which the target protein is involved . For example, if the target protein is a key player in a disease pathway, its degradation could potentially disrupt that pathway and alleviate the disease symptoms .
Action Environment
The action, efficacy, and stability of Aminooxy-PEG3-acid can be influenced by various environmental factors. For instance, the pH of the environment could potentially affect the formation of the oxime bond between Aminooxy-PEG3-acid and the aldehyde group . Additionally, the presence of other molecules could potentially interfere with the binding of the ligands to their respective targets . .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
Aminooxy-PEG3-acid plays a crucial role in biochemical reactions, primarily through its ability to form oxime bonds with aldehyde and ketone groups. This reaction is highly specific and efficient, making Aminooxy-PEG3-acid an ideal reagent for labeling and modifying biomolecules. The compound interacts with various enzymes, proteins, and other biomolecules, facilitating the formation of stable conjugates. For instance, it can be used to modify proteins by attaching PEG chains, which can enhance their solubility and stability .
Cellular Effects
Aminooxy-PEG3-acid influences various cellular processes by modifying proteins and other biomolecules. It can affect cell signaling pathways, gene expression, and cellular metabolism. By attaching PEG chains to proteins, Aminooxy-PEG3-acid can alter their localization, stability, and interactions with other cellular components. This can lead to changes in cell function, such as altered signaling pathways and gene expression patterns .
Molecular Mechanism
The molecular mechanism of Aminooxy-PEG3-acid involves the formation of oxime bonds with aldehyde and ketone groups on biomolecules. This reaction is facilitated by the aminooxy group, which reacts with the carbonyl group to form a stable oxime linkage. This modification can alter the activity and function of the target biomolecule, potentially leading to changes in enzyme activity, protein-protein interactions, and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Aminooxy-PEG3-acid can change over time due to factors such as stability and degradation. The compound is generally stable under standard laboratory conditions, but its reactivity may decrease over time if not stored properly. Long-term studies have shown that Aminooxy-PEG3-acid can have lasting effects on cellular function, particularly when used to modify proteins and other biomolecules .
Dosage Effects in Animal Models
The effects of Aminooxy-PEG3-acid in animal models can vary depending on the dosage used. At lower doses, the compound can effectively modify target biomolecules without causing significant toxicity. At higher doses, Aminooxy-PEG3-acid may exhibit toxic or adverse effects, such as altered cellular function and metabolic disturbances. It is important to carefully optimize the dosage to achieve the desired effects while minimizing potential side effects .
Metabolic Pathways
Aminooxy-PEG3-acid is involved in various metabolic pathways, particularly those related to protein modification and degradation. The compound can interact with enzymes and cofactors involved in these pathways, potentially affecting metabolic flux and metabolite levels. For example, the modification of proteins with Aminooxy-PEG3-acid can alter their degradation rates and interactions with other metabolic enzymes .
Transport and Distribution
Within cells and tissues, Aminooxy-PEG3-acid is transported and distributed through interactions with transporters and binding proteins. The PEG chains attached to the compound can enhance its solubility and facilitate its movement within the cellular environment. This can lead to changes in the localization and accumulation of the modified biomolecules, potentially affecting their activity and function .
Subcellular Localization
The subcellular localization of Aminooxy-PEG3-acid is influenced by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it can exert its effects on target biomolecules. For example, the modification of proteins with Aminooxy-PEG3-acid can alter their localization to the nucleoplasm, cytoplasm, or other cellular compartments .
Propriétés
IUPAC Name |
3-[2-[2-(2-aminooxyethoxy)ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO6/c10-16-8-7-15-6-5-14-4-3-13-2-1-9(11)12/h1-8,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCDJNGXHQUUUCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCON)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




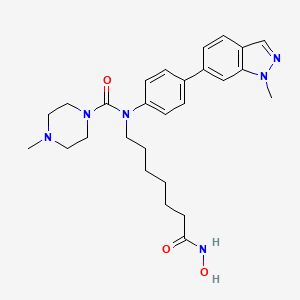
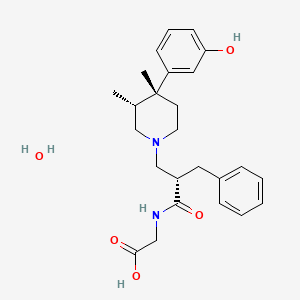
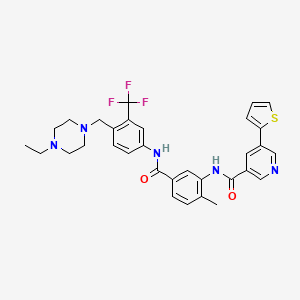
![1-[2-methoxy-4-[2-(trifluoromethyl)phenyl]phenyl]-2-oxo-N-pyrimidin-2-ylquinoline-6-sulfonamide](/img/structure/B605360.png)
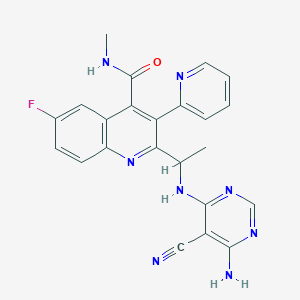

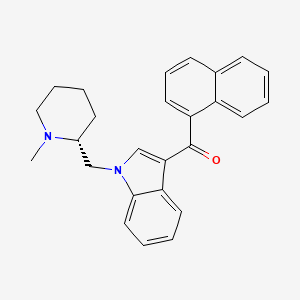
![(S)-3-Cyclopropyl-3-(3-((2-(5,5-dimethylcyclopent-1-en-1-yl)-2'-fluoro-5'-methoxy-[1,1'-biphenyl]-4-yl)methoxy)phenyl)propanoic acid](/img/structure/B605367.png)

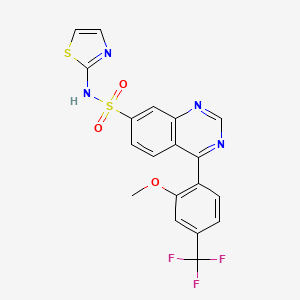

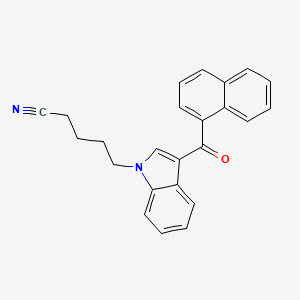
![1-(6'-(2-Hydroxy-2-methylpropoxy)-4-((5-methylpyridin-3-yl)oxy)-[3,3'-bipyridin]-6-yl)-3-methylurea](/img/structure/B605374.png)